2-Acetyl-4-nitropyrrole

Organic Synthesis Reaction Selectivity Isomer Ratio

Research reproducibility fails when using nitropyrrole isomer mixtures or incorrect analogs. This well-defined 2-Acetyl-4-nitropyrrole (CAS 32116-24-8) offers the precise 2-acetyl-4-nitro substitution pattern essential for predictable outcomes. - **Critical for energetic materials**: Quantitative conversion to specific furoxan derivatives (nitric acid oxidation). 5-nitro isomer yields different, non-equivalent products. - **Medicinal chemistry**: Proven reactant for chalcone analogs and pyrrole/indole-based antiviral scaffolds; enables unambiguous SAR. - **Reliable supply**: Solid, mp 197°C, predicted pKa 11.82 ± 0.50. The correct isomer, guaranteed.

Molecular Formula C6H6N2O3
Molecular Weight 154.12 g/mol
CAS No. 32116-24-8
Cat. No. B033462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetyl-4-nitropyrrole
CAS32116-24-8
Synonyms1-(4-Nitro-1H-pyrrol-2-yl)-ethanone;  Methyl 4-Nitropyrrol-2-yl Ketone;  2-Acetyl-4-nitropyrrole;  NSC 21605 _x000B__x000B_
Molecular FormulaC6H6N2O3
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=CN1)[N+](=O)[O-]
InChIInChI=1S/C6H6N2O3/c1-4(9)6-2-5(3-7-6)8(10)11/h2-3,7H,1H3
InChIKeyDBXRYIUQTXMTEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetyl-4-nitropyrrole Profile & Specifications


2-Acetyl-4-nitropyrrole (CAS 32116-24-8) is a nitropyrrole derivative with the molecular formula C₆H₆N₂O₃ and a molecular weight of 154.12 g/mol. It features a pyrrole ring substituted at the 2-position with an acetyl group and at the 4-position with a nitro group [1]. This specific substitution pattern distinguishes it from other nitropyrrole and acetylpyrrole isomers and is the primary driver of its unique chemical and biological properties [1]. As a building block, it is a solid with a reported melting point of 197 °C and a predicted pKa of 11.82 ± 0.50 .

2-Acetyl-4-nitropyrrole Substitution Limitations


Generic substitution among nitropyrroles or acetylpyrroles is not feasible because the precise position of the acetyl and nitro substituents on the pyrrole ring dictates the compound's reactivity, stability, and biological profile. For instance, the distribution of isomers formed during nitration of acylpyrroles is highly dependent on reaction conditions and the nature of the acyl group, leading to a mixture of 4- and 5-nitro isomers [1][2]. While the 1-nitro-2-acetylpyrrole (NAP) and 1,3,5-trinitro-2-acetylpyrrole (TNAP) analogs demonstrate moderate mutagenicity and marked cytotoxicity , these properties cannot be assumed for the 4-nitro isomer. Therefore, using an isomeric mixture or an incorrect analog will result in unpredictable and non-reproducible outcomes in synthetic, biochemical, or materials science applications, necessitating the use of the specific, well-defined 2-Acetyl-4-nitropyrrole compound.

2-Acetyl-4-nitropyrrole Differentiation Evidence


Nitration Isomer Distribution

The nitration of 2-acetylpyrrole with nitric acid in acetic anhydride at -15°C produces a mixture of the 4- and 5-nitro isomers. This specific study provides quantitative data on the isomer distribution, a key factor for synthetic chemists needing a pure starting material [1].

Organic Synthesis Reaction Selectivity Isomer Ratio

Oxidative Degradation Reactivity

The 2-acetyl-4-nitropyrrole and 2-acetyl-5-nitropyrrole isomers exhibit distinct reactivity. Upon oxidation with dilute nitric acid, both 2-acetyl-4-nitropyrrole and 2-acetyl-5-nitropyrrole are converted to their corresponding furoxans [1]. This reactivity is not observed for other analogs.

Organic Chemistry Oxidation Furoxan Synthesis

Chalcone Synthesis via Aldol Condensation

Both 4-nitro-2-acetylpyrrole and 5-nitro-2-acetylpyrrole serve as starting materials in the aldol condensation to synthesize nitropyrrole analogs of chalcone [1]. The paper implies distinct reactivity for the 4- and 5-nitro derivatives.

Medicinal Chemistry Aldol Condensation Chalcone Synthesis

Antiviral Scaffold Synthesis Potential

2-Acetyl-4-nitropyrrole is specifically cited as a precursor for the synthesis of pyrroles and indoles with potential antiviral activity [1]. While no direct quantitative data is provided, this application note positions the compound as a key intermediate for a specific class of biologically relevant molecules.

Antiviral Research Drug Discovery Structure-Activity Relationship

2-Acetyl-4-nitropyrrole Application Scenarios


Furoxan Derivatives in Energetic Materials

As demonstrated by its quantitative conversion to a furoxan upon oxidation with dilute nitric acid, 2-Acetyl-4-nitropyrrole is a critical and non-substitutable starting material for synthesizing a specific furoxan derivative [1]. This application is highly relevant for researchers in the field of energetic materials, where furoxans are a key class of compounds. Using the 5-nitro isomer would lead to a different furoxan, and using the 4-acetyl isomer would yield a completely different product (glyoxalic acid). Therefore, procurement of the correct isomer is essential for the reproducibility and validity of this research.

Chalcone Libraries for Drug Discovery

For medicinal chemistry programs focused on synthesizing chalcone analogs, 2-Acetyl-4-nitropyrrole is a proven and necessary reactant [2]. Its use in aldol condensations allows for the incorporation of the 4-nitropyrrole moiety, a structural feature that can be systematically varied to explore structure-activity relationships (SAR) in a hit-to-lead campaign. The procurement of this specific isomer ensures the generation of the intended compound library, as alternative isomers would result in different spatial arrangements and electronic properties, confounding SAR analysis.

Antiviral Pyrrole and Indole Scaffolds

For research teams working on antiviral therapeutics, 2-Acetyl-4-nitropyrrole is a designated intermediate for constructing pyrrole- and indole-based scaffolds [3]. Its procurement is justified for projects aiming to access this specific chemical space. While other building blocks may exist, this compound's unique 2-acetyl-4-nitro substitution pattern provides a distinct starting point for synthesizing novel chemical entities with potential antiviral properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Acetyl-4-nitropyrrole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.